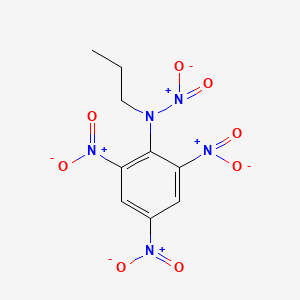
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitramide group attached to a 2,4,6-trinitrophenyl ring, with a propyl group as a substituent. This compound is of interest due to its potential use in energetic materials and other specialized applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide typically involves the nitration of a precursor compound under controlled conditions. One common method includes the reaction of propylamine with 2,4,6-trinitrochlorobenzene in the presence of a suitable solvent and catalyst. The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitramide group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
科学的研究の応用
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of energetic materials and other specialized industrial applications.
作用機序
The mechanism of action of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets and pathways within a given system. The nitramide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with specific molecular targets. These interactions can result in a range of effects, depending on the context and application.
類似化合物との比較
Similar Compounds
N-(2,4,6-trinitrophenyl)nitramide: Similar in structure but lacks the propyl group.
2,4,6-Trinitrotoluene (TNT): Shares the trinitrophenyl ring but differs in functional groups.
Tetryl: Another nitramine compound with similar energetic properties.
Uniqueness
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to the presence of the propyl group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and suitability for specific uses compared to similar compounds.
特性
CAS番号 |
51625-37-7 |
|---|---|
分子式 |
C9H9N5O8 |
分子量 |
315.20 g/mol |
IUPAC名 |
N-propyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C9H9N5O8/c1-2-3-10(14(21)22)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5H,2-3H2,1H3 |
InChIキー |
LECNAWGETMOHCG-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


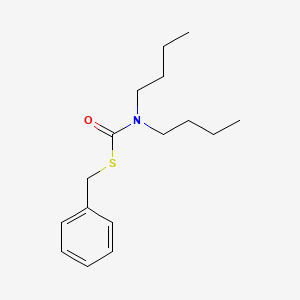
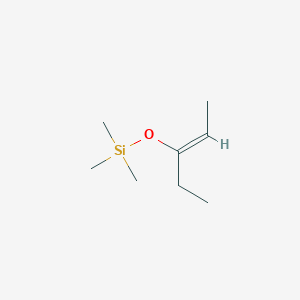

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
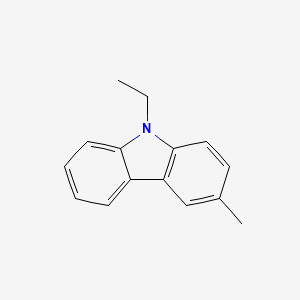
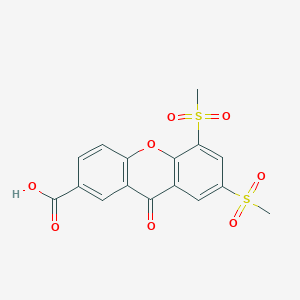
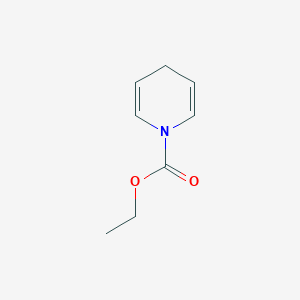
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
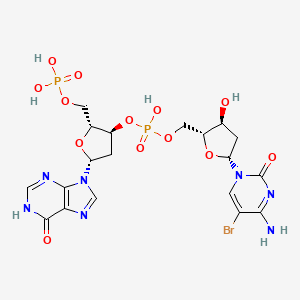

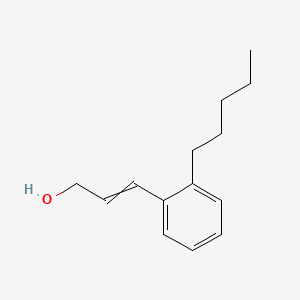
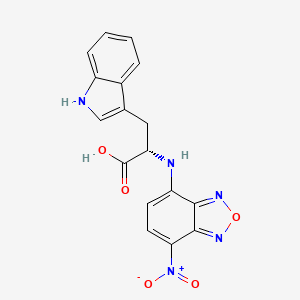
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
